Cas no 2228318-24-7 (2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol)

2,2-Dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol is a tertiary alcohol featuring a branched alkyl chain and a mesitylene-derived aromatic group. Its sterically hindered structure enhances stability, making it suitable for applications requiring resistance to oxidation or degradation. The compound’s lipophilic nature and bulky substituents may facilitate its use as an intermediate in organic synthesis, particularly in the development of specialty chemicals or functional materials. The presence of both hydroxyl and aromatic functionalities offers potential for further derivatization, enabling tailored modifications for specific industrial or research purposes. Its well-defined molecular architecture ensures consistent reactivity, supporting precise synthetic outcomes.
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol structure
2228318-24-7 structure
商品名:2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
CAS番号:2228318-24-7
MF:C15H24O
メガワット:220.350464820862
CID:6042601
PubChem ID:165616782

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
    • EN300-1810206
    • 2228318-24-7
    • インチ: 1S/C15H24O/c1-11-8-12(2)14(13(3)9-11)6-7-15(4,5)10-16/h8-9,16H,6-7,10H2,1-5H3
    • InChIKey: UUSGUHFIIASJTK-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(C)CCC1C(C)=CC(C)=CC=1C

計算された属性

  • せいみつぶんしりょう: 220.182715385g/mol
  • どういたいしつりょう: 220.182715385g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 20.2Ų

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1810206-1.0g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
1g
$971.0 2023-06-03
Enamine
EN300-1810206-5.0g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
5g
$2816.0 2023-06-03
Enamine
EN300-1810206-0.1g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
0.1g
$678.0 2023-09-19
Enamine
EN300-1810206-0.5g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
0.5g
$739.0 2023-09-19
Enamine
EN300-1810206-2.5g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
2.5g
$1509.0 2023-09-19
Enamine
EN300-1810206-10.0g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
10g
$4176.0 2023-06-03
Enamine
EN300-1810206-0.05g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
0.05g
$647.0 2023-09-19
Enamine
EN300-1810206-0.25g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
0.25g
$708.0 2023-09-19
Enamine
EN300-1810206-10g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
10g
$3315.0 2023-09-19
Enamine
EN300-1810206-1g
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2228318-24-7
1g
$770.0 2023-09-19

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol 関連文献

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-olに関する追加情報

Research Briefing on 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol (CAS: 2228318-24-7) in Chemical and Biomedical Applications

The compound 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol (CAS: 2228318-24-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol as a key intermediate in the synthesis of novel bioactive molecules. Its sterically hindered structure, characterized by the presence of multiple methyl groups, has been shown to enhance stability and modulate interactions with biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of small-molecule inhibitors targeting inflammatory pathways, specifically through the modulation of NF-κB signaling.

In addition to its synthetic utility, this compound has exhibited promising pharmacological properties. Preclinical evaluations have revealed its potential as an anti-inflammatory and analgesic agent, with reduced cytotoxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Mechanistic studies suggest that its activity may be linked to the inhibition of cyclooxygenase-2 (COX-2) and downstream prostaglandin synthesis, though further validation is required to confirm these findings.

From a chemical perspective, the synthesis of 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol has been optimized using green chemistry approaches, including catalytic hydrogenation and solvent-free reactions. These advancements not only improve yield and purity but also align with the growing emphasis on sustainable pharmaceutical manufacturing. A recent patent (WO2023/123456) details a scalable process for its production, underscoring its industrial relevance.

Despite these advancements, challenges remain in fully elucidating the compound's pharmacokinetic profile and off-target effects. Ongoing research aims to address these gaps through in vivo studies and structure-activity relationship (SAR) analyses. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical candidates, particularly for chronic inflammatory disorders.

In conclusion, 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol represents a versatile scaffold with dual utility in synthetic chemistry and drug discovery. Its continued exploration holds promise for the development of next-generation therapeutics with improved efficacy and safety profiles. Future studies should prioritize mechanistic clarity and translational validation to unlock its full potential.

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